1-(tert-Butyl)-4-(prop-2-yn-1-yl)benzene
Overview
Description
1-(tert-Butyl)-4-(prop-2-yn-1-yl)benzene, also known as PBDT, is a synthetic compound that has gained attention in recent years due to its potential applications in various scientific research fields.
Scientific Research Applications
1-(tert-Butyl)-4-(prop-2-yn-1-yl)benzene has shown potential for use in a variety of scientific research applications, including as a fluorescent probe for imaging biological systems, as a ligand for metal ion sensing, and as a building block for creating new materials with unique properties. Its ability to selectively bind to certain biological molecules and its fluorescent properties make it a valuable tool for studying cellular processes and interactions.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl)-4-(prop-2-yn-1-yl)benzene is not fully understood, but it is believed to involve the formation of stable complexes with target molecules, leading to changes in their behavior or function. Its ability to selectively bind to certain targets makes it a promising candidate for use in drug discovery and development.
Biochemical and Physiological Effects
Research on the biochemical and physiological effects of this compound is still in its early stages, but preliminary studies have shown that it has low toxicity and does not cause significant adverse effects in biological systems. Its fluorescent properties have been used to track the movement of molecules within cells, and it has also been shown to have potential as a therapeutic agent for certain diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(tert-Butyl)-4-(prop-2-yn-1-yl)benzene is its ability to selectively bind to certain biological molecules, making it a valuable tool for studying cellular processes and interactions. Its fluorescent properties also make it a useful imaging agent. However, its potential for use in drug development is limited by its low solubility in aqueous solutions, which can make it difficult to deliver to target tissues.
Future Directions
There are many potential future directions for research on 1-(tert-Butyl)-4-(prop-2-yn-1-yl)benzene, including exploring its use as a therapeutic agent for certain diseases, developing new materials with unique properties using this compound as a building block, and optimizing its synthesis method to improve yields and purity. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in various scientific research fields.
Conclusion
In conclusion, this compound is a synthetic compound with great potential for use in scientific research. Its ability to selectively bind to certain biological molecules and its fluorescent properties make it a valuable tool for studying cellular processes and interactions. While there is still much to learn about its mechanism of action and potential applications, research on this compound is promising and has the potential to lead to important discoveries in various scientific fields.
properties
IUPAC Name |
1-tert-butyl-4-prop-2-ynylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16/c1-5-6-11-7-9-12(10-8-11)13(2,3)4/h1,7-10H,6H2,2-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHOXADIGVKERB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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